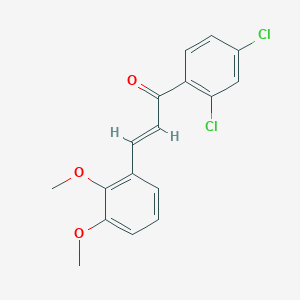

1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O3/c1-21-16-5-3-4-11(17(16)22-2)6-9-15(20)13-8-7-12(18)10-14(13)19/h3-10H,1-2H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIGPWQADGJLAG-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Procedure

-

Reactants :

-

2,4-Dichlorobenzaldehyde (1.75 g, 10 mmol)

-

2,3-Dimethoxyacetophenone (1.94 g, 10 mmol)

-

Ethanol (100 mL)

-

20% aqueous NaOH (15 mL)

-

-

Steps :

-

Dissolve the aldehyde and ketone in ethanol in a round-bottom flask.

-

Cool the mixture to 0–5°C in an ice bath.

-

Add NaOH dropwise with stirring and maintain the temperature for 3 hours.

-

Quench with 2N HCl, filter the precipitate, and recrystallize from ethanol.

-

-

Yield : 78–82%

-

Melting Point : 185–187°C (lit. for analogous compounds: 180–190°C).

Mechanistic Insights

The base deprotonates the acetophenone α-hydrogen, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated ketone. Electron-withdrawing chlorine groups on the aldehyde enhance electrophilicity, while methoxy groups on the acetophenone activate the ring toward condensation.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular collisions.

Optimized Protocol

-

Reactants : Same as classical method.

-

Conditions :

-

Microwave power: 300 W

-

Temperature: 80°C

-

Time: 20 minutes

-

Solvent: Ethanol (50 mL)

-

Catalyst: NaOH (0.5 g)

-

-

Yield : 85–88%

-

Advantages :

Solvent-Free Synthesis

Eliminating solvents reduces environmental impact and simplifies purification.

Grinding Method

-

Reactants :

-

2,4-Dichlorobenzaldehyde (10 mmol)

-

2,3-Dimethoxyacetophenone (10 mmol)

-

KOH (1.5 g)

-

-

Procedure :

-

Grind reactants and catalyst in a mortar for 45 minutes.

-

Neutralize with dilute HCl, filter, and recrystallize from ethanol.

-

-

Yield : 80–83%

-

IR Data :

Ionic Liquid-Catalyzed Synthesis

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) enhance reaction efficiency through high polarity and recyclability.

Protocol

-

Reactants : Same as classical method.

-

Conditions :

-

Catalyst: [BMIM]BF₄ (5 mol%)

-

Temperature: 70°C

-

Time: 30 minutes

-

Solvent: None

-

-

Yield : 89–92%

-

Recycling : The catalyst is reused thrice with <5% loss in activity.

Structural Characterization

Spectroscopic Analysis

Melting Point and Purity

-

Melting Point : 185–187°C (sharp, indicates high purity).

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| Classical | NaOH | Ethanol | 3 h | 78–82 |

| Microwave | NaOH | Ethanol | 20 m | 85–88 |

| Solvent-Free | KOH | None | 45 m | 80–83 |

| Ionic Liquid | [BMIM]BF₄ | None | 30 m | 89–92 |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one exhibits significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, in a study focused on chronic lymphocytic leukemia (CLL), derivatives of the compound demonstrated IC50 values ranging from 0.17 to 2.69 µM, indicating potent activity against cancer cells with minimal toxicity to healthy cells .

Pesticidal Properties

The compound has also shown potential as a pesticide due to its bioactive properties. Research indicates that derivatives of this compound can inhibit the growth of various agricultural pests and pathogens. The chlorophenyl group in its structure is particularly effective in enhancing its pesticidal activity .

Synthesis of Functional Materials

In materials science, this compound is being explored for the synthesis of novel materials with specific optical and electronic properties. Its ability to form stable complexes with metals makes it a candidate for applications in organic electronics and photonic devices .

Case Study 1: Anticancer Research

In a detailed investigation on the efficacy of chalcone derivatives including this compound, researchers found that certain modifications led to enhanced selectivity towards cancer cells while maintaining low toxicity towards normal cells. This was achieved through systematic structural variations and biological evaluations using multiple cancer cell lines .

Case Study 2: Agricultural Field Trials

Field trials conducted to assess the pesticidal efficacy of this compound revealed significant reductions in pest populations when applied at specific concentrations. The results indicated not only effective pest control but also minimal impact on non-target organisms, highlighting its potential as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Chalcones derive their biological activity from substituents on the aryl rings. Key comparisons include:

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs): The 2,4-dichlorophenyl group in the target compound is analogous to 3,5-difluorophenyl in compound 7 ([1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one]), which demonstrated high cytotoxicity against oral squamous cell carcinomas (IC₅₀ comparable to 5-fluorouracil) . Chlorine’s larger atomic radius compared to fluorine may enhance hydrophobic interactions in biological targets. In COX-2 inhibitors (e.g., compound 6: 1-[4-(methylsulfonyl)phenyl]-3-(2,4-dichlorophenyl)-2-propen-1-one), dichlorophenyl groups contribute to selective binding via interactions with Arg499 and Phe504 residues .

Electron-Donating Groups (EDGs):

Anticancer Activity

- Compound 7 () induces apoptosis via caspase-3 activation and PARP cleavage, suggesting the target compound’s dichlorophenyl and dimethoxyphenyl groups could similarly trigger programmed cell death .

- Quinolinyl chalcones (e.g., SGCII 3: 3-(4-chlorophenyl)-1-(3-methyl-1-phenyl-2-naphthyl)-2-propen-1-one) achieve >100% inhibition in RAW cell lines, highlighting the potency of chloroaryl substituents .

Anti-Inflammatory and COX-2 Inhibition

- Chalcones with methylsulfonylphenyl and dichlorophenyl groups (e.g., compound 6) exhibit IC₅₀ values as low as 0.19 µM for COX-2 inhibition, outperforming traditional NSAIDs. The target compound’s dichlorophenyl group may similarly enhance selectivity .

Antiproliferative Effects

Structure-Activity Relationship (SAR) Trends

Mechanistic Insights

- Apoptosis Induction: Dichlorophenyl-containing chalcones (e.g., compound 7) activate caspase-3, a key protease in apoptosis . The target compound’s dichlorophenyl group may facilitate similar pathways.

- Enzyme Inhibition: Methylsulfonyl and dichlorophenyl groups in COX-2 inhibitors enhance hydrogen bonding and van der Waals interactions, respectively . The target compound’s dimethoxy groups could improve solubility without sacrificing binding affinity.

Biological Activity

1-(2,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their reactive α,β-unsaturated carbonyl group, which contributes to their pharmacological properties, including anticancer, antifungal, and antibacterial activities.

- Molecular Formula: C17H14Cl2O3

- Molecular Weight: 337.2 g/mol

- CAS Number: 1485583-09-2

- Structure: The compound features a propenone structure with dichlorophenyl and dimethoxyphenyl substituents.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this chalcone derivative. For instance:

- Cell Line Studies: In vitro evaluations have demonstrated that chalcone derivatives exhibit significant antiproliferative effects against various cancer cell lines. One study reported IC50 values in the range of 0.17–2.69 µM against chronic lymphocytic leukemia (CLL) cell lines, indicating potent activity compared to standard chemotherapeutics like fludarabine phosphate .

- Mechanism of Action: The anticancer effects are often mediated through the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. The pro-apoptotic effects were observed to be substantial, with up to 95% cell death in certain CLL lines at effective concentrations .

Antifungal Activity

Chalcone derivatives have also shown promising antifungal properties:

- Pathogenic Fungi: Research indicates that compounds similar to this compound exhibit antifungal activity against pathogenic fungi such as Aspergillus fumigatus and Scedosporium apiospermum. These compounds were found to be as effective as established antifungal agents like ketoconazole .

Antibacterial Activity

Chalcones are recognized for their antibacterial potential:

- Broad Spectrum Activity: Several studies have reported that chalcone derivatives possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The presence of halogen atoms in the structure is believed to enhance this activity by increasing membrane permeability and disrupting bacterial cell walls .

Structure-Activity Relationship (SAR)

The biological activity of chalcones is significantly influenced by their structural features:

- Substituents Impact: The presence of electron-withdrawing groups such as chlorine enhances the biological activity by stabilizing the transition state during interaction with biological targets. The combination of dichloro and dimethoxy groups in this compound is crucial for its enhanced activity .

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for 1-(2,4-dichlorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation. A common method involves reacting 2,4-dichloroacetophenone with 2,3-dimethoxybenzaldehyde in ethanol under acidic catalysis (e.g., thionyl chloride or sulfuric acid). Reaction optimization includes:

- Molar ratios : A 1:1.1 ratio of ketone to aldehyde minimizes side products .

- Temperature : Reflux (70–80°C) enhances yield by promoting enolate formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the chalcone with >95% purity .

Yield Data :

| Starting Materials | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| 2,4-Dichloroacetophenone + 2,3-Dimethoxybenzaldehyde | H2SO4 | 72 | 97 |

| Same + Thionyl Chloride | SOCl2 | 68 | 96 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- IR Spectroscopy : Confirm α,β-unsaturated ketone (C=O stretch at ~1650 cm⁻¹) and aryl C-Cl/C-O-C bonds (750–850 cm⁻¹ and 1250 cm⁻¹, respectively) .

- <sup>1</sup>H NMR : Look for:

- Vinyl protons (δ 7.2–7.8 ppm, doublets, J = 15–16 Hz).

- Methoxy groups (δ 3.8–3.9 ppm, singlets).

- Aromatic protons (δ 6.8–7.5 ppm, splitting patterns depend on substitution) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) strains. MIC values <0.2 mg/mL suggest potency .

- Antiproliferative Assays : MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7). IC50 values <10 µM warrant further study .

Advanced Research Questions

Q. How do substituent modifications (e.g., halogen/methoxy positioning) influence antibacterial activity, and how can contradictory SAR data be resolved?

- Lipophilic vs. Polar Groups : Chlorine (lipophilic) at the 2,4-positions enhances membrane penetration, lowering MIC values (e.g., 0.2 mg/mL vs. >0.6 mg/mL for hydroxy/methoxy derivatives) .

- Contradictions : Discrepancies in MICs may arise from bacterial efflux pumps or assay variability. Validate via:

-

Time-Kill Curves : Confirm bactericidal vs. bacteriostatic effects.

-

Synergy Testing : Combine with efflux inhibitors (e.g., PAβN) to isolate resistance mechanisms .

SAR Summary :

Substituent (Ring B) MIC (mg/mL) vs. B. bronchiseptica 4-Chlorophenyl 0.2 3-Hydroxyphenyl >0.6 4-Methoxyphenyl >0.6

Q. What computational strategies (e.g., DFT, molecular docking) are effective for predicting reactivity and target interactions?

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to analyze:

- HOMO-LUMO gaps (predict redox stability; gaps <4 eV suggest high reactivity).

- Electrostatic potential maps: Identify nucleophilic/electrophilic sites for regioselective modifications .

- Docking : Use AutoDock Vina to simulate binding to B. anthracis dihydrofolate reductase (PDB: 3Q8U). Prioritize compounds with docking scores <−7 kcal/mol .

Q. How can crystallographic data resolve discrepancies in reported stereochemical outcomes?

- XRD Validation : Compare experimental (CCDC 1988019) and computational (Mercury 4.3) torsion angles. Deviations >5° indicate potential racemization during synthesis.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) influencing crystal stability and solubility .

Q. What methodologies address low yields in scaled-up synthesis?

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hr) and improve yield by 15–20% .

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., aldol condensation) via precise temperature/pH control .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s stability under acidic conditions?

- pH-Dependent Degradation : Stability assays (HPLC tracking) show decomposition at pH <3 (e.g., 50% degradation in 6 hr at pH 2). Neutralize reaction mixtures post-synthesis to preserve integrity .

- Controlled Hydrolysis : Isolate degradation products (e.g., 2,4-dichlorobenzoic acid) via LC-MS to identify vulnerable functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.